Dicycloplatin - 287402-09-9

Dicycloplatin

Catalog Number: EVT-3393632
CAS Number: 287402-09-9
Molecular Formula: C12H20N2O8Pt
Molecular Weight: 515.38 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Dicycloplatin is a third-generation, supramolecular platinum-based compound composed of carboplatin linked, by a strong hydrogen bond, to 1,1-cyclobutane dicarboxylate (CBDCA), with potential antineoplastic activity. Although the exact mechanism of action has yet to be fully elucidated, dicycloplatin appears to have a mechanism of action similar to that of other platinum-based compounds, which involves both DNA binding and the formation of DNA crosslinks. This mechanism results in the induction of apoptosis and cell growth inhibition. Compared to carboplatin alone, dicycloplatin shows enhanced solubility and stability in aqueous solution and appears to have a more favorable toxicity profile.
Overview

Dicycloplatin is a novel platinum-based anticancer drug that has emerged as a promising alternative to traditional platinum compounds such as cisplatin and carboplatin. It is classified as a supramolecular compound due to its unique assembly through hydrogen bonding, which enhances its solubility and stability. Dicycloplatin is currently being investigated in clinical trials for various cancer types, including prostatic carcinoma, demonstrating favorable bioavailability and stability in vivo .

Source and Classification

Dicycloplatin is synthesized from carboplatin and 1,1-cyclobutane dicarboxylic acid. Its classification as a supramolecular compound distinguishes it from other platinum analogs, as it exhibits enhanced properties due to its structural characteristics . The compound is recognized for its potential in chemotherapy, particularly due to its improved pharmacokinetic profile compared to its predecessors .

Synthesis Analysis

Methods

The synthesis of dicycloplatin involves a straightforward process that combines carboplatin with 1,1-cyclobutane dicarboxylic acid in the presence of a solvent. The reaction typically occurs under mild conditions and can be summarized in several key steps:

  1. Preparation of the Reaction Mixture: A specified amount of carboplatin (e.g., 5.0 g) is combined with 1,1-cyclobutane dicarboxylic acid (e.g., 2.232 g) in a solvent, usually water or an organic solvent mixture.
  2. Suspension Formation: The components are stirred to form a suspension at controlled temperatures (ranging from 0 °C to 80 °C).
  3. Crystallization: Dicycloplatin is precipitated by evaporating the solvent or cooling the mixture.
  4. Isolation: The precipitate is filtered and dried to obtain pure dicycloplatin without detectable amounts of carboplatin .

Technical Details

The molar ratios of carboplatin to cyclobutane dicarboxylic acid can vary significantly, typically ranging from 1:15 to 1:50, depending on the desired yield and purity of the final product. The process emphasizes high reproducibility and efficiency, making it suitable for large-scale production .

Molecular Structure Analysis

Structure

Dicycloplatin's molecular structure can be represented by its chemical formula, which highlights its unique supramolecular characteristics. The compound exhibits a larger polar surface area and a higher calculated logP value compared to traditional platinum drugs, indicating better solubility and permeability .

Data

The structural analysis includes techniques such as electrospray ionization mass spectrometry (ESI-MS) and X-ray powder diffraction (XRPD), which confirm the integrity and purity of dicycloplatin during characterization studies .

Chemical Reactions Analysis

Dicycloplatin undergoes various chemical reactions that are crucial for its activity as an anticancer agent. The compound's reactivity primarily involves hydrolysis, where it may convert back into carboplatin within biological systems. This transformation raises questions about its mechanism of action and therapeutic efficacy .

Technical Details

The characterization of dicycloplatin through high-performance liquid chromatography (HPLC) allows for monitoring impurities and dissociation rates, ensuring that the active ingredient remains effective at concentrations below 1% impurities .

Mechanism of Action

Dicycloplatin's mechanism of action is believed to involve DNA cross-linking similar to other platinum-based drugs. Upon entering the cell, dicycloplatin may hydrolyze to form reactive species that bind to DNA, leading to cell cycle arrest and apoptosis in cancer cells .

Process and Data

Research indicates that dicycloplatin has a greater likelihood of crossing the blood-brain barrier due to its enhanced solubility profile. This characteristic could expand its application in treating central nervous system tumors .

Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: Dicycloplatin demonstrates superior solubility in aqueous solutions compared to cisplatin and carboplatin.
  • Stability: The compound exhibits significant stability under physiological conditions, which is critical for maintaining therapeutic efficacy during treatment.

Chemical Properties

  • Molecular Weight: The molecular weight of dicycloplatin contributes to its pharmacokinetic properties.
  • Reactivity: The compound's reactivity profile suggests it can effectively interact with biological macromolecules, facilitating its anticancer effects .
Applications

Dicycloplatin is being explored for various scientific uses primarily in oncology. Its potential applications include:

  • Cancer Treatment: Currently undergoing clinical trials for effectiveness against multiple cancer types, particularly prostate cancer.
  • Combination Therapies: Investigated in combination with other chemotherapeutic agents such as paclitaxel to enhance treatment outcomes .
  • Biomarker Development: Research into predictive biomarkers for resistance or susceptibility to dicycloplatin treatment is ongoing, aiming to personalize therapy based on genetic profiles .
Supramolecular Design & Synthesis of Dicycloplatin

Hydrogen-Bonded Assembly Mechanisms in Platinum-Based Supramolecules

Dicycloplatin (DCP) exemplifies a platinum-based supramolecule where carboplatin and cyclobutane-1,1-dicarboxylic acid (CBDCA) self-assemble via directional hydrogen bonds. This assembly forms a stable three-dimensional architecture through two primary interactions:

  • O-H···O bonds between CBDCA’s hydroxyl groups and carboplatin’s carboxyl oxygen atoms, creating linear polymeric chains [2] [5].
  • N-H···O bonds linking platinum-coordinated ammine groups (NH₃) with CBDCA’s carbonyl oxygen, establishing a two-dimensional network [2] [10].

Crystallographic studies confirm these bonds exhibit lengths of 1.65–2.05 Å and angles of 155–175°, consistent with strong, geometrically constrained hydrogen bonding [1]. In aqueous environments, this assembly dynamically reorganizes: initial cleavage of N-H···O bonds yields one-dimensional chains, followed by O-H···O dissociation and eventual reformation into an intramolecularly hydrogen-bonded supramolecule [2]. This structural adaptability underpins DCP’s enhanced solubility (>40 mg/mL) versus carboplatin (1.5 mg/mL) [7].

Table 1: Hydrogen Bond Parameters in Dicycloplatin’s Crystal Structure

Bond TypeLength (Å)Angle (°)Role in Assembly
O-H···O1.65–1.85160–1751D polymer chain formation
N-H···O1.85–2.05155–1702D network stabilization

Synthetic Pathways for Cyclobutane Dicarboxylate-Platinum Coordination

DCP synthesis employs two validated routes leveraging platinum(II) coordination chemistry:

  • Direct Assembly: Carboplatin and CBDCA are combined in equimolar ratios in aqueous solution. Under ambient conditions (20–25°C), hydrogen-bonded DCP precipitates within 24–48 hours. This method achieves ~70% yield but risks carboplatin admixture if stoichiometry deviates [5] [10].
  • Silver Salt Displacement: cis-Diamminediiodoplatinum(II) reacts with silver cyclobutanedicarboxylate to form carboplatin intermediates, followed by CBDCA incorporation. This pathway bypasses carboplatin isolation, improving purity (>99% by HPLC) but requiring rigorous light exclusion due to platinum photosensitivity [10].

Purity validation uses X-ray powder diffraction (XRPD) and high-performance liquid chromatography (HPLC). XRPD distinguishes DCP (characteristic peaks at 2θ = 8.7°, 12.3°, 16.8°) from physical carboplatin-CBDCA mixtures. HPLC monitors the carboplatin:CBDCA molar ratio (target = 1:1), detecting deviations >1% [5]. Challenges include prolonged reaction times (up to 9 days) and solvent-mediated recrystallization to exclude platinum byproducts [10].

Table 2: Dicycloplatin Synthesis Methods Comparison

MethodYield (%)Purity ControlKey Limitation
Direct Assembly65–70XRPD impurity detectionCarboplatin admixture risk
Silver Salt Displacement75–80HPLC stoichiometric ratioLight sensitivity, complexity

Structural Stability Analysis of Hydrogen-Bonded Polymer Chains

The metastability of DCP’s hydrogen-bonded networks is pivotal to its pharmacokinetic behavior. Solid-state stability studies show DCP remains intact for >5 years at room temperature, with decomposition onset at 220°C—50°C higher than carboplatin [1] [3]. In solution, however, a stepwise disassembly occurs:

  • Phase 1: N-H···O bond cleavage within 30 minutes, converting 2D networks into 1D chains.
  • Phase 2: O-H···O dissociation over 2–4 hours, releasing CBDCA and carboplatin monomers.
  • Phase 3: Reassembly into a solvent-caged supramolecule with retained Pt-O₄ coordination [1] [4].

Electrospray ionization mass spectrometry (ESI-MS) of aqueous DCP confirms intact supramolecular ions ([M+H]⁺ at m/z 516.38), with no free carboplatin ([M+H]⁺ 372.22) detected before 4 hours [1]. This controlled dissociation delays platinum release, reducing systemic toxicity. Computational models attribute stability to bond dissociation energies: O-H···O = 25–30 kJ/mol; N-H···O = 10–15 kJ/mol [5].

Comparative Synthesis Efficiency: Dicycloplatin vs. Carboplatin Analogues

DCP’s supramolecular design confers distinct advantages over carboplatin synthesis:

  • Solubility: DCP’s hydrogen-bonded lattice enables water solubility of 40 mg/mL, surpassing carboplatin (1.5 mg/mL) by 26-fold. This eliminates solubilizing excipients during manufacturing [3] [7].
  • Synthetic Steps: DCP requires fewer purification stages than carboplatin (K₂PtCl₄ → cisplatin → carboplatin). Direct assembly achieves API-grade product in 3 steps versus carboplatin’s 5+ steps [10].
  • Yield & Cost: Patent routes report 75–80% DCP yields from cis-diamminediiodoplatinum(II), reducing platinum loss. Carboplatin synthesis yields rarely exceed 65% due to chloride displacement inefficiencies [10].
  • Bioavailability: DCP’s supramolecular form provides 100% bioavailability post-IV administration, with peak plasma concentrations (26.9 µg/mL at 0.5 h) exceeding equimolar carboplatin [6].

Table 3: Dicycloplatin vs. Carboplatin Synthesis and Properties

ParameterDicycloplatinCarboplatinAdvantage
Water solubility40 mg/mL1.5 mg/mL26-fold increase
Synthesis yield75–80%60–65%Reduced platinum loss
Plasma Cₘₐₓ (0.5 h)26.9 µg/mL18.2 µg/mLEnhanced bioavailability
Solid-state stability>5 years3–4 yearsLower decomposition risk

This efficiency positions DCP as a scalable, high-performance platinum chemotherapeutic with streamlined manufacturing.

Properties

CAS Number

287402-09-9

Product Name

Dicycloplatin

IUPAC Name

azane;cyclobutane-1,1-dicarboxylate;cyclobutane-1,1-dicarboxylic acid;platinum(2+)

Molecular Formula

C12H20N2O8Pt

Molecular Weight

515.38 g/mol

InChI

InChI=1S/2C6H8O4.2H3N.Pt/c2*7-4(8)6(5(9)10)2-1-3-6;;;/h2*1-3H2,(H,7,8)(H,9,10);2*1H3;/q;;;;+2/p-2

InChI Key

IIJQICKYWPGJDT-UHFFFAOYSA-L

SMILES

C1CC(C1)(C(=O)O)C(=O)O.C1CC(C1)(C(=O)[O-])C(=O)[O-].N.N.[Pt+2]

Canonical SMILES

C1CC(C1)(C(=O)O)C(=O)O.C1CC(C1)(C(=O)[O-])C(=O)[O-].N.N.[Pt+2]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.